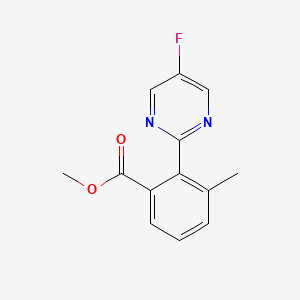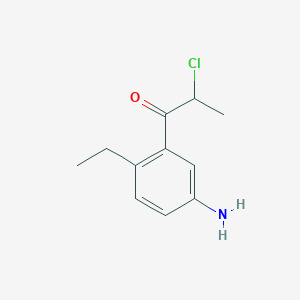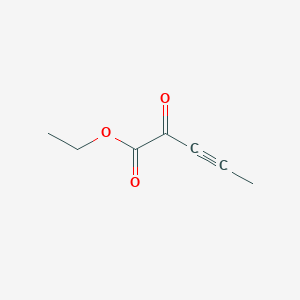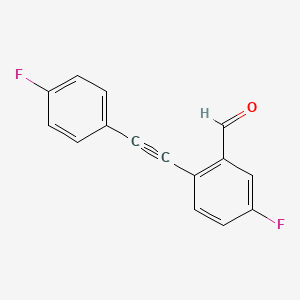
5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde: is an organic compound with the molecular formula C15H8F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine atoms and an ethynyl group attached to a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde typically involves a multi-step process. One common method is the Sonogashira coupling reaction , which involves the coupling of a halogenated benzaldehyde with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products:
Oxidation: 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzoic acid.
Reduction: 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials, such as polymers and liquid crystals.
Biology and Medicine: This compound may be investigated for its potential biological activity. Derivatives of benzaldehyde have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. Research into the specific biological effects of this compound could reveal new therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable building block for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the aldehyde group and the ethynyl moiety. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- 5-Fluoro-2-((4-chlorophenyl)ethynyl)benzaldehyde
- 5-Fluoro-2-((4-bromophenyl)ethynyl)benzaldehyde
- 5-Fluoro-2-((4-methylphenyl)ethynyl)benzaldehyde
Comparison: Compared to its analogs, 5-Fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde is unique due to the presence of two fluorine atoms, which can influence its reactivity and physical properties. Fluorine atoms can enhance the compound’s stability and alter its electronic characteristics, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C15H8F2O |
|---|---|
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
5-fluoro-2-[2-(4-fluorophenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C15H8F2O/c16-14-6-2-11(3-7-14)1-4-12-5-8-15(17)9-13(12)10-18/h2-3,5-10H |
Clé InChI |
HCBNESLEKOAHEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=C(C=C(C=C2)F)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


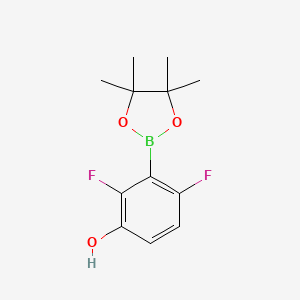
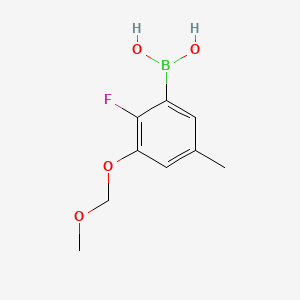


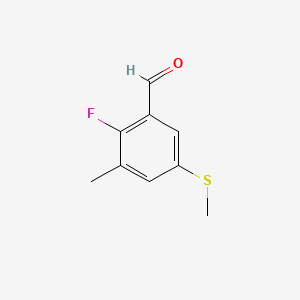


![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)
